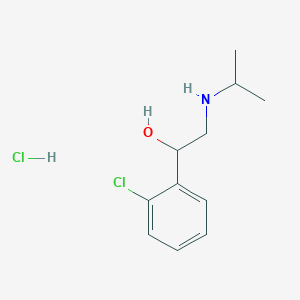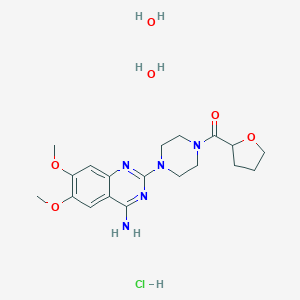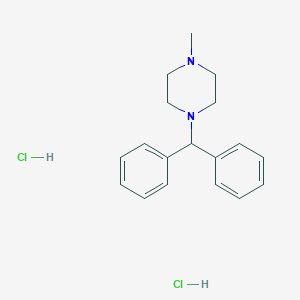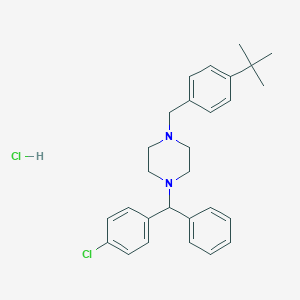
Azitromicina dihidratada
Descripción general
Descripción
Azithromycin dihydrate is a synthetic macrolide antibiotic structurally related to erythromycin. It exhibits a broad spectrum of antimicrobial activity and has been effective against a variety of bacterial and mycobacterial infections. Azithromycin dihydrate has also shown activity against several viruses in vitro, making it a subject of interest for its anti-viral and anti-inflammatory properties as well (Oliver & Hinks, 2020; Peters, Friedel, & McTavish, 1992).
Synthesis Analysis
While specific details on the synthesis of azithromycin dihydrate are not provided in the reviewed literature, azithromycin itself is known to be derived from erythromycin A by adding a methyl-substituted nitrogen atom into the lactone ring of erythromycin A. This modification is responsible for the unique properties of azithromycin, including its improved acid stability and spectrum of activity (Peters, Friedel, & McTavish, 1992).
Molecular Structure Analysis
Azithromycin's molecular structure is characterized by a 15-membered ring macrolide antibiotic. The addition of a nitrogen atom in the lactone ring distinguishes it from other macrolide antibiotics. This structural modification enhances its stability in acidic environments, making it more effective orally. The molecular structure contributes to its broad spectrum of activity and its ability to concentrate within cells, leading to high tissue concentrations that exceed serum levels (Peters, Friedel, & McTavish, 1992).
Chemical Reactions and Properties
Azithromycin is marginally less active than erythromycin against Gram-positive organisms but shows superior activity against many Gram-negative pathogens. It is unaffected by beta-lactamase production. Azithromycin’s mechanism of action involves binding to the 50S ribosomal subunit of susceptible microorganisms, inhibiting RNA-dependent protein synthesis (Peters, Friedel, & McTavish, 1992).
Physical Properties Analysis
Azithromycin dihydrate is more stable in acidic conditions than other macrolides, which is a key physical property contributing to its oral effectiveness. The compound's physical stability allows for better absorption and bioavailability when administered orally, an advantage in treating infections outside of hospital settings (Peters, Friedel, & McTavish, 1992).
Chemical Properties Analysis
The chemical properties of azithromycin that contribute to its antimicrobial activity include its ability to penetrate and accumulate within tissues and cells at higher concentrations than in the bloodstream. This property is crucial for its effectiveness against intracellular pathogens and contributes to its broad spectrum of activity. Azithromycin’s chemical properties also enable it to exert anti-inflammatory effects, which have been explored for various non-infectious conditions (Peters, Friedel, & McTavish, 1992).
References
Oliver, M. E., & Hinks, T. (2020). Azithromycin in viral infections. Reviews in Medical Virology, 31. https://consensus.app/papers/azithromycin-infections-oliver/4c4495b841c0595cace91e235425cf03/?utm_source=chatgpt.
Peters, D., Friedel, H. A., & McTavish, D. (1992). Azithromycin. A review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy. Drugs, 44(5), 750-99. https://consensus.app/papers/azithromycin-review-activity-properties-efficacy-peters/9d8a9141ce585f8d8f9e2b4a6052bcf8/?utm_source=chatgpt.
Aplicaciones Científicas De Investigación
Mejora de la Eficiencia Antibacteriana
La Azitromicina dihidratada se ha utilizado en la investigación para mejorar la velocidad de disolución y la eficiencia antibacteriana de la Azitromicina. En un estudio, se prepararon cocristales de Azitromicina y Paracetamol en una proporción molar de 1:1 utilizando un método de evaporación lenta del solvente. Los cocristales resultantes mostraron una mejor velocidad de disolución in vitro, solubilidad de saturación y actividad antimicrobiana .
Estabilidad de la Estructura Cristal
Se han investigado las estabilidades físicas del estado sólido de la this compound. El tratamiento térmico programado de la this compound produjo la formación de amorfos anhidros (I, II), Azitromicina anhidra cristalina y fases hemihidratadas. Estos estudios ayudan a comprender la relación entre el agua y la estabilidad de la estructura cristalina de la Azitromicina .
Actividades Anti-Inmunomoduladoras y Antiinflamatorias
La this compound muestra actividades anti-inmunomoduladoras y antiinflamatorias. Esto la convierte en un compuesto valioso para la investigación en inmunología y enfermedades relacionadas con la inflamación .
Actividad Antimalárica
La this compound ha demostrado actividad antimalárica contra Plasmodium falciparum y P. vivax, que son especies multirresistentes a los fármacos. Esto la convierte en una candidata potencial para futuras investigaciones en el campo del tratamiento de la malaria .
Uso en Buffer de Bloqueo para Inmunofluorescencia Indirecta
En entornos de laboratorio, la this compound se ha utilizado en el buffer de bloqueo para la inmunofluorescencia indirecta. Esta aplicación es particularmente útil en la investigación de inmunología y biología celular .
Estudio de la Infección por Virus Zika en Células Gliales
La this compound se ha utilizado en células U87 para el ensayo de viabilidad celular y el análisis de citometría de flujo para estudiar la infección por virus Zika en células gliales .
Actividad Antibacteriana contra Biopelículas de Streptococcus Pneumoniae
La this compound se ha utilizado en experimentos para comparar su actividad antibacteriana con PYRRO-C3D contra biopelículas de Streptococcus pneumoniae .
Mecanismo De Acción
Target of Action
Azithromycin dihydrate, a broad-spectrum macrolide antibiotic, primarily targets bacterial cells . It is used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections . The primary targets of azithromycin are the bacterial ribosomes, specifically the 50S subunit .
Mode of Action
Azithromycin works by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it blocks the translation of mRNA into protein, thereby inhibiting bacterial growth .
Biochemical Pathways
Azithromycin affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S ribosomal subunit, it disrupts the process of peptide chain elongation . This disruption in protein synthesis affects various downstream processes and functions that are crucial for bacterial growth and survival .
Pharmacokinetics
Azithromycin is characterized by a high degree of tissue penetration and a long half-life . After oral administration, it is widely distributed in tissues with an apparent steady-state volume of distribution of 31.1 L/kg . The bioavailability of azithromycin is approximately 37% following oral administration . The elimination of azithromycin from plasma follows a polyphasic pattern with a mean apparent plasma clearance of 630 mL/min and a terminal elimination half-life of 68 hours .
Result of Action
The action of azithromycin at the molecular level results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . At the cellular level, this results in the death of the bacterial cells, thereby treating the bacterial infection .
Action Environment
The potency of azithromycin can be influenced by various environmental factors such as pH, temperature, and the presence of other ions . For instance, the potency of azithromycin against all genera was found to be particularly sensitive to changes in pH . Additionally, the stability of azithromycin dihydrate can be affected by thermal conditions, with different forms (anhydrate, hemihydrate) being produced under different thermal treatments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMPHJKQVUDLQE-KUJJYQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922539 | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117772-70-0 | |
| Record name | Azithromycin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does azithromycin dihydrate exert its antibacterial effect?
A1: Azithromycin dihydrate is a macrolide antibiotic that acts by inhibiting protein synthesis in bacteria. [] It binds reversibly to the 50S ribosomal subunit, specifically at the ‘P’ site, preventing the binding of aminoacyl-tRNA and subsequent peptide bond formation. [] This disrupts the essential process of bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.
Q2: What is the molecular formula and weight of azithromycin dihydrate?
A2: The molecular formula of azithromycin dihydrate is C38H72N2O12 • 2H2O. Its molecular weight is 785.0 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize azithromycin dihydrate?
A3: Yes, several spectroscopic techniques are employed for the characterization of azithromycin dihydrate. These include:
- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify functional groups and potential drug-excipient interactions. [, , , , ]
- Terahertz time-domain spectroscopy (THz-TDS): This technique is used to characterize vibrational modes and monitor polymorphism in solid-state azithromycin dihydrate. []
Q4: What challenges are associated with formulating azithromycin dihydrate?
A4: Azithromycin dihydrate exhibits low oral bioavailability due to its low solubility in water. [] This poses a challenge in formulation development and necessitates strategies to improve its solubility and dissolution rate.
Q5: How does agglomeration affect azithromycin dihydrate's properties?
A5: Agglomeration significantly impacts the crystal size distribution, bulk density, and flowability of azithromycin dihydrate. [] This can affect the drug's dissolution rate and subsequent bioavailability.
Q6: Does azithromycin dihydrate exhibit any catalytic properties?
A6: While azithromycin dihydrate itself is not typically considered a catalyst, studies have shown that its electrochemical activation in the presence of a gold electrode and sodium bicarbonate solution involves hydrogen evolution. [] This suggests a potential catalytic role of the gold electrode in modifying the antibiotic's structure and reactivity.
Q7: Have any computational chemistry studies been conducted on azithromycin dihydrate?
A7: While the provided research papers do not explicitly mention computational chemistry studies on azithromycin dihydrate, this area holds potential for future research. Computational approaches could be employed to investigate drug-target interactions, predict physicochemical properties, and design novel drug delivery systems.
Q8: How do structural modifications affect the hydrolysis of azithromycin derivatives?
A8: Studies comparing the hydrolysis of azithromycin 11,12-hydrogenborate (AZMB) and 9-deoxo-9a-aza-9a-homo erythromycin A 11,12-hydrogen borate (AZAB) indicate that even minor structural differences can significantly influence hydrolysis rates. [] This highlights the importance of understanding SAR in optimizing drug properties.
Q9: What strategies are employed to improve the solubility and bioavailability of azithromycin dihydrate?
A9: Several formulation strategies have been investigated to enhance the solubility and bioavailability of azithromycin dihydrate. These include:
- Solid lipid nanoparticles (SLNs): Encapsulating azithromycin dihydrate within SLNs using surfactants like Tween 20, poloxamer 188, and poloxamer 407 has shown promising results in improving dissolution and potentially enhancing oral bioavailability. []
- Liquisolid compacts: This technique utilizes a non-volatile solvent to dissolve the drug and convert it into a free-flowing, compressible powder using carrier and coating materials. This approach has demonstrated improved solubility for azithromycin dihydrate. []
- Spray-dried microspheres: Formulating azithromycin dihydrate into sustained-release microspheres using chitosan as a carrier polymer offers potential for taste masking and sustained drug release, improving patient compliance. [, ]
- Floating in situ gelling systems: These systems utilize polymers like sodium alginate and xanthan gum to form a gel in the stomach, providing sustained drug release and enhanced gastric residence time. [, , ]
- Enteric-coated tablets: Coating tablets with polymers like HPMC-55 and ethyl cellulose protects the drug from degradation in the stomach and allows for release in the intestine, potentially reducing gastrointestinal side effects. []
Q10: Is there information on SHE regulations related to azithromycin dihydrate production?
A10: The provided research papers primarily focus on formulation development and analytical techniques, and they do not delve into specific SHE regulations for azithromycin dihydrate production. It's important to consult relevant regulatory guidelines for comprehensive information.
Q11: How is azithromycin dihydrate distributed in the body?
A11: Azithromycin dihydrate exhibits a high volume of distribution, indicating its ability to penetrate various tissues. [, ] This property contributes to its effectiveness against intracellular pathogens and infections at various body sites.
Q12: How long does azithromycin dihydrate persist in the body?
A12: Azithromycin dihydrate is characterized by a long elimination half-life, typically ranging from 2 to 4 days. [] This allows for once-daily dosing and shorter treatment durations, potentially improving patient compliance.
Q13: Has azithromycin dihydrate demonstrated efficacy in treating specific infections?
A13: Yes, studies have shown the efficacy of azithromycin dihydrate in treating various bacterial infections, including:
- Community-acquired pneumonia: Azithromycin monotherapy demonstrated comparable efficacy to cefuroxime plus erythromycin in treating community-acquired pneumonia in hospitalized, immunocompetent patients. []
- Cryptosporidiosis in calves: Oral administration of azithromycin dihydrate at specific doses effectively reduced oocyst shedding, diarrhea incidence, and improved weight gain in naturally infected dairy calves. []
Q14: What is the effect of azithromycin dihydrate on sperm DNA?
A14: A study on male rats revealed that both therapeutic and double therapeutic doses of azithromycin dihydrate caused significant DNA damage in testes compared to control animals. [] This finding highlights the potential impact of azithromycin on male fertility.
Q15: Is there any information about azithromycin resistance?
A15: While the provided papers do not delve into specific resistance mechanisms, azithromycin resistance is a growing concern. Like other antibiotics, overuse and misuse of azithromycin can contribute to the emergence of resistant bacterial strains.
Q16: What are the potential side effects of azithromycin dihydrate?
A16: The provided research papers primarily focus on formulation aspects and do not extensively discuss side effects. It's essential to consult the drug's prescribing information for a comprehensive overview of potential adverse effects.
Q17: What novel drug delivery systems are being explored for azithromycin dihydrate?
A17: Researchers are actively exploring innovative drug delivery systems to improve the therapeutic profile of azithromycin dihydrate. Some of these include:
- Ocular inserts: Once-a-day ocular inserts using hydroxypropylcellulose as a thermoplastic polymer offer a promising approach for sustained delivery of azithromycin dihydrate to treat ocular infections. []
- In situ gelling otic formulations: These formulations utilize poloxamer 407 and other viscosity-enhancing agents to create a gel in the ear canal, providing sustained drug release and improved patient compliance for treating otitis media. []
- Injectable smart gels for periodontitis: Thermosensitive polymers like Pluronic® F-127 and Hydroxy Ethyl Cellulose are being investigated to develop injectable gels for sustained release of azithromycin dihydrate in the treatment of chronic periodontitis. []
Q18: Are there any specific biomarkers associated with azithromycin dihydrate treatment?
A18: The provided research papers do not focus on biomarkers related to azithromycin dihydrate treatment. Further research is needed to explore potential biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q19: What analytical techniques are commonly employed to quantify azithromycin dihydrate?
A19: Various analytical methods are used to quantify azithromycin dihydrate in pharmaceutical formulations and biological samples. These include:
- High-performance liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of azithromycin dihydrate in complex mixtures. [, , , ]
- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective alternative to HPLC for quantifying azithromycin dihydrate and its degradation products. [, , ]
- UV-Visible spectrophotometry: This technique is widely used due to its simplicity and cost-effectiveness. Various spectrophotometric methods, including simultaneous equation, absorbance ratio, and derivative spectroscopy, have been developed for azithromycin dihydrate analysis. [, , , , , ]
Q20: Is there information about the environmental impact of azithromycin dihydrate?
A20: The provided research papers primarily focus on formulation, analytical techniques, and therapeutic applications of azithromycin dihydrate. Environmental impact and degradation pathways are not extensively discussed. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigation.
Q21: How does the dissolution rate of azithromycin dihydrate affect its bioavailability?
A21: As a Biopharmaceutics Classification System (BCS) Class II drug, azithromycin dihydrate exhibits low solubility and high permeability. [] Its dissolution rate is a rate-limiting factor for absorption, directly influencing its bioavailability. Enhancing dissolution is crucial for improving therapeutic outcomes.
Q22: What parameters are typically validated for analytical methods used to quantify azithromycin dihydrate?
A22: Validation of analytical methods, such as HPLC, HPTLC, and UV-Visible spectrophotometry, for azithromycin dihydrate quantification typically involves assessing parameters like:
- Linearity: The ability of the method to produce test results directly proportional to the analyte concentration within a given range. [, , , , , ]
- Accuracy: The closeness of agreement between the measured value and the true value of the analyte. [, , , , , ]
- Precision: The degree of agreement among individual test results obtained by applying the analytical method to multiple samplings under prescribed conditions. [, , , , , ]
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. [, , , , , ]
Q23: How is the quality of azithromycin dihydrate ensured during manufacturing?
A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the production process of azithromycin dihydrate to ensure its safety, efficacy, and consistency. These measures may include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















